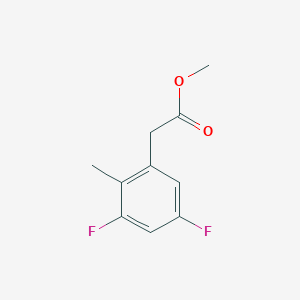

Methyl 3,5-difluoro-2-methylphenylacetate

Description

Methyl 3,5-difluoro-2-methylphenylacetate is a fluorinated aromatic ester characterized by a phenylacetate backbone substituted with fluorine atoms at the 3- and 5-positions and a methyl group at the 2-position of the aromatic ring. Its hypothetical molecular formula is C₁₁H₁₁F₂O₂, with a molecular weight of 222.20 g/mol (calculated based on structural analogs).

Properties

IUPAC Name |

methyl 2-(3,5-difluoro-2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-7(4-10(13)14-2)3-8(11)5-9(6)12/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXPSWXBFDXTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-difluoro-2-methylphenylacetate typically involves the esterification of 3,5-difluoro-2-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-difluoro-2-methylphenylacetate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: 3,5-difluoro-2-methylphenylacetic acid.

Reduction: 3,5-difluoro-2-methylphenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-difluoro-2-methylphenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

Industry: Used in the production of specialty chemicals

Biological Activity

Methyl 3,5-difluoro-2-methylphenylacetate is a synthetic compound with potential applications in various biological contexts. Its structure, featuring difluoromethyl and acetoxy functional groups, suggests that it may interact with biological systems in unique ways. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of fluorine atoms can enhance the compound's lipophilicity and stability, allowing for better membrane permeability and interaction with cellular components.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it could potentially affect cytochrome P450 enzymes, which are crucial for drug metabolism.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Its structural features may allow it to disrupt bacterial cell membranes or interfere with essential cellular processes.

Table 1: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Discussion

The biological activity of this compound is multifaceted, involving enzyme inhibition and antimicrobial properties. Its ability to induce apoptosis in cancer cells highlights its potential therapeutic applications in oncology. Further research is warranted to fully elucidate its mechanisms of action and optimize its pharmacological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3,5-difluoro-2-methylphenylacetate with four structurally related esters, highlighting differences in substituents, molecular properties, and applications.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications/Properties |

|---|---|---|---|---|

| This compound* | C₁₁H₁₁F₂O₂ | 222.20 | 2-CH₃, 3-F, 5-F | Potential agrochemical precursor |

| Ethyl 3,5-dichloro-2-fluorophenylacetate | C₁₀H₉Cl₂FO₂ | 251.08 | 2-F, 3-Cl, 5-Cl | Intermediate in herbicide synthesis |

| Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate | C₁₀H₈Cl₂F₂O₃ | 285.07 | 2-OCHF₂, 3-Cl, 6-Cl | Agrochemical research |

| Ethyl 3,5-difluoro-4-methoxyphenylacetate | C₁₁H₁₂F₂O₃ | 242.21 | 4-OCH₃, 3-F, 5-F | Pharmaceutical intermediate |

| Methyl 2-cyano-3-phenylacrylate | C₁₁H₉NO₂ | 187.20 | 2-CN, 3-phenylacrylate | Polymer chemistry, adhesives |

*Hypothetical data inferred from analogs.

Substituent Effects on Reactivity and Stability

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to chlorine. This may enhance the stability of this compound in hydrolytic environments relative to chlorinated analogs like Ethyl 3,5-dichloro-2-fluorophenylacetate .

- This property is critical in designing slow-release agrochemicals .

- Methoxy vs. Difluoromethoxy : Ethyl 3,5-difluoro-4-methoxyphenylacetate (4-OCH₃) and Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate (2-OCHF₂) demonstrate how alkoxy substituents alter solubility and metabolic stability. Difluoromethoxy groups enhance lipophilicity, favoring blood-brain barrier penetration in pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.